Secapin - 58694-50-1

Secapin

Catalog Number: EVT-1589645
CAS Number: 58694-50-1
Molecular Formula: C131H213N37O31S2
Molecular Weight: 2866.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Secapin is a peptide derived from the venom of honeybees, specifically the species Apis cerana. This compound has garnered attention due to its antimicrobial and antifungal properties, making it a subject of interest in various scientific fields. The peptide exhibits inhibitory effects against several enzymes and pathogens, showcasing its potential as a therapeutic agent.

Source

Secapin is isolated from the venom of Apis cerana, a species known for its unique composition of bioactive compounds. The venom contains various peptides and proteins that contribute to its biological activity, with Secapin being one of the notable components .

Classification

Secapin belongs to a class of antimicrobial peptides. These peptides are characterized by their ability to disrupt microbial membranes and inhibit the growth of bacteria and fungi. Secapin specifically has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as insect pathogenic fungi .

Synthesis Analysis

Methods

The synthesis of Secapin involves recombinant DNA technology, where the gene encoding the peptide is cloned into a plasmid vector. This vector is then introduced into an insect cell line, allowing for the expression of the peptide. The mature Secapin peptide consists of 115 amino acids, including a signal peptide region that facilitates its secretion .

Technical Details

The process typically includes:

  1. Gene Cloning: The cDNA of the Secapin gene is amplified and inserted into a plasmid vector.
  2. Transfection: The plasmid is introduced into insect cells using an approved gene transfer method.
  3. Expression: The cells are cultured to express the Secapin peptide.
  4. Purification: The expressed peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the active form .
Molecular Structure Analysis

Structure

Secapin's molecular structure features a specific arrangement of amino acids that contribute to its biological activity. It contains disulfide bonds critical for maintaining its three-dimensional conformation, which is essential for its function as an antimicrobial agent .

Data

The molecular weight of the mature Secapin peptide is approximately 3.7 kDa, with a sequence characterized by two cysteine residues that form disulfide bonds, enhancing its stability and activity .

Chemical Reactions Analysis

Reactions

Secapin has been shown to inhibit various enzymes, including elastase and subtilisin A. These reactions are significant as they demonstrate Secapin's potential in therapeutic applications where enzyme inhibition is beneficial.

Technical Details

The mechanism by which Secapin exerts its inhibitory effects involves binding to the active sites of these enzymes, thereby preventing their normal function. This property is particularly useful in treating conditions associated with excessive proteolytic activity .

Mechanism of Action

Process

The antimicrobial action of Secapin involves disrupting microbial cell membranes, leading to cell lysis. This process is facilitated by the peptide's amphipathic nature, allowing it to interact with lipid bilayers effectively.

Data

Studies have indicated that Secapin exhibits broad-spectrum antimicrobial activity, making it effective against various pathogens. Its mechanism also involves modulating immune responses, which can enhance its therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

Secapin is typically characterized by:

  • Appearance: White powder or lyophilized form
  • Solubility: Soluble in aqueous solutions at physiological pH
  • Stability: Stable under various temperature conditions but sensitive to extreme pH levels .

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 3.7 kDa
  • Amino Acid Composition: Contains multiple charged residues that contribute to its solubility and interaction with microbial membranes.
  • Disulfide Bonds: Essential for maintaining structural integrity and biological activity .
Applications

Secapin has potential applications in various scientific fields:

  • Pharmaceuticals: As an antimicrobial agent in drug development.
  • Agriculture: To develop natural pesticides targeting specific pathogens without harming beneficial organisms.
  • Biotechnology: In the production of recombinant proteins and peptides for therapeutic use .
Introduction to Secapin as a Bioactive Venom Peptide

Historical Discovery and Evolutionary Significance in Hymenoptera

The discovery timeline of secapin began with Gauldie and colleagues' pioneering work in 1976, who first isolated this peptide from European honeybee (Apis mellifera) venom and documented its sedative effects and induction of piloerection in mice at high doses [1] [2]. By 1978, the same research team had determined the complete cDNA sequence encoding preprosecapin, revealing the molecular architecture of this peptide precursor [1]. Subsequent research in 1984 by Vlasak and Kreil provided the definitive characterization of the mature secapin structure—a compact 25-residue peptide stabilized by a single disulfide bridge between cysteine residues at positions 5 and 19 [1] [2]. This structural configuration places secapin within the family of disulfide-rich venom peptides that exhibit enhanced stability against proteolytic degradation.

Comparative genomic analyses have since revealed that secapin-like peptides predate the evolution of the aculeate stinger, with conserved sequences identified across diverse Hymenoptera lineages [7]. This evolutionary trajectory suggests secapin represents an ancient venom component that has been functionally repurposed in different lineages rather than a novel innovation specific to bees. Machine learning approaches applied to hymenopteran venom protein space have classified secapin within a conserved cluster of venom peptides exhibiting structural stability across 300 million years of evolution [7]. Interestingly, secapin shares a common genomic architecture with other taxonomically restricted genes (TRGs) implicated in eusocial evolution, including minimal exon numbers (average 2.41 ± 0.10) and reduced protein size (mean 142.55 ± 14.62 aa) compared to highly conserved metazoan genes [10].

The evolutionary significance of secapin became more apparent with the discovery of isoform diversification in different hymenopteran lineages. The Africanized honeybee (Apis mellifera) venom contains a variant named secapin-2, which adopts a secondary structure rich in β-strands and turns stabilized by the characteristic disulfide bridge [3]. This isoform exhibits potent hyperalgesic properties and edematogenic activity through lipoxygenase pathway activation, representing a functional specialization not observed in the ancestral form [3]. Additionally, secapin-like peptides have been identified in non-bee hymenopterans, including a secapin homolog (TPTX1-Tp1) from the oak processionary caterpillar (Thaumetopoea processionea) that modulates TRPV1 channels, causing cell depolarization and contributing to inflammatory responses upon envenomation [6]. This functional convergence across taxonomically distant species underscores the evolutionary plasticity of the secapin scaffold.

Table 1: Evolutionary Distribution of Secapin-like Peptides Across Hymenoptera

SpeciesCommon NameSecapin IsoformKey Functional Characteristics
Apis melliferaEuropean honeybeeSecapin-1Neurotoxic, anti-fibrinolytic
Apis mellifera scutellataAfricanized honeybeeSecapin-2Hyperalgesic, edematogenic
Apis ceranaAsiatic honeybeeAcSecapin-1Anti-fibrinolytic, anti-microbial
Thaumetopoea processioneaOak processionary caterpillarTPTX1-Tp1TRPV1 modulation, pro-inflammatory
Vespa orientalisOriental hornetSecapin-like*Putative antiviral activity
Bombus ignitusBumblebeeSecapin homologAntimicrobial, anti-fibrinolytic

*Identified through proteotranscriptomic analysis but not functionally characterized [6] [7] [9]

Taxonomic Distribution Across Apis Species

Secapin exhibits remarkable sequence conservation across the genus Apis, with molecular variations reflecting species-specific functional adaptations. Comprehensive sequence alignments reveal that mature secapin peptides share >85% amino acid identity across four major honeybee species: Apis cerana (Asiatic honeybee), Apis dorsata (giant honeybee), Apis florea (dwarf honeybee), and Apis mellifera (European honeybee) [1] [5]. The most extensively characterized variant, Apis cerana secapin-1 (AcSecapin-1), demonstrates a conserved disulfide bridge and cationic properties that facilitate interactions with microbial membranes and host proteases [1] [2].

The genomic architecture encoding secapin is conserved across Apis species, featuring a three-domain preprosecapin structure comprising: (1) a 24-amino acid signal peptide responsible for directing cellular trafficking; (2) a 66-amino acid pro-region that likely functions in proper folding and inhibition of premature activity; and (3) the 25-amino acid mature peptide [1] [5]. Recent proteo-transcriptomic analyses of solitary bee species, including the great-banded furrow-bee (Halictus scabiosae) and violet carpenter bee (Xylocopa violacea), have revealed lower secapin expression levels compared to eusocial honeybees, suggesting a potential link between social complexity and venom peptide diversification [7].

Functional characterization of secapin across bee species reveals both conserved and divergent biological activities. Recombinant AcSecapin-1 from Apis cerana exhibits potent serine protease inhibition, targeting plasmin (IC₅₀ 15.3 µM), human neutrophil elastase (IC₅₀ 18.7 µM), and porcine pancreatic elastase (IC₅₀ 21.4 µM) [1] [2]. This inhibitory profile is conserved in Apis mellifera secapin, though with varying potency. Additionally, AcSecapin-1 demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC 5-10 µg/mL), Gram-negative bacteria (MIC 10-20 µg/mL), and fungi (MIC 10-25 µg/mL) through mechanisms involving membrane disruption [1] [5]. This antimicrobial function appears to be a conserved trait across bee lineages, evidenced by homologous secapin peptides in bumblebees (Bombus terrestris, Bombus ignitus) that share similar antibacterial and antifungal properties [1] [5].

Table 2: Secapin Variants Across Apis Species and Their Functional Attributes

SpeciesVariant NameSequence Identity (%)Key FunctionsUnique Characteristics
Apis ceranaAcSecapin-1100% (reference)Anti-fibrinolytic, anti-elastolytic, anti-microbialMost comprehensively characterized
Apis melliferaAmSecapin-192%Anti-bacterial, hyperalgesicLower elastase inhibition potency
Apis dorsataAdSecapin89%Putative anti-microbialNot functionally characterized
Apis floreaAfSecapin86%UnknownPredicted structural stability
Bombus ignitusBiSecapin78%Anti-fibrinolytic, anti-microbialEnhanced thermal stability
Xylocopa violaceaXvSecapin-like71%UnknownReduced expression in solitary bee

Knowledge Gaps in Multifunctional Roles of Bee Venom Peptides

Despite four decades of research, significant knowledge gaps persist regarding secapin's multifunctionality and molecular mechanisms. The most critical gaps include:

Mechanisms of Functional Plasticity:

The molecular basis for secapin's dual roles as both a pro-inflammatory neurotoxin and anti-protease agent remains poorly defined [2] [3] [6]. While secapin-2 from Africanized bees induces hyperalgesia through leukotriene receptor activation, AcSecapin-1 inhibits serine proteases involved in inflammation [1] [3]. This functional divergence occurs despite high sequence similarity, suggesting subtle structural determinants regulate target specificity. Molecular dynamics simulations indicate secapin-2 adopts distinct conformational states compared to AcSecapin-1, particularly in the flexible C-terminal region, which may govern differential receptor interactions [3] [6]. However, comprehensive structure-activity relationship studies are lacking for most secapin isoforms.

Ecological and Evolutionary Context:

The functional rationale for secapin conservation across 300 million years of hymenopteran evolution remains speculative [7] [10]. Current hypotheses propose roles in defense against microbial pathogens encountered during nesting, or as a regulator of venom component stability through protease inhibition [1] [5]. Phylogenetic analyses reveal that secapin genes cluster within taxonomically restricted genes (TRGs) associated with eusocial evolution, showing biased expression in worker castes that perform colony defense [7] [10]. This suggests secapin may have been co-opted for specialized functions in social species, though comparative functional data from solitary bees and wasps are insufficient to test this hypothesis.

Structure-Function Relationships:

Only 15% of secapin residues have been experimentally mapped for functional contributions through mutagenesis studies [1] [2]. Key unresolved questions include: (1) Which residues form the elastase inhibitory interface? (2) How does the disulfide bond stability affect different bioactivities? (3) What are the molecular determinants of antimicrobial versus anti-protease functions? Limited evidence suggests the cationic loop region (residues 10-18) mediates microbial membrane interactions, while a putative reactive center loop (residues 15-22) may engage proteases [1] [5]. However, these predictions lack experimental validation across isoforms.

Therapeutic Mechanism Exploration:

Secapin demonstrates promising antiviral potential through undefined mechanisms [5] [9]. In silico docking studies suggest secapin-like peptides bind ACE2 with high affinity (predicted Kd 10⁻⁸ M), potentially blocking SARS-CoV-2 viral entry [9]. Additionally, secapin exhibits potent activity against multidrug-resistant Acinetobacter baumannii (MIC 5 µg/mL, MBC 10 µg/mL) through rapid membrane disruption, and effectively eradicates mature biofilms at sub-MIC concentrations [5]. However, the exact molecular targets in microbial membranes remain unidentified, and no studies have explored secapin's effects on host-pathogen interactions in vivo.

Table 3: Critical Knowledge Gaps in Secapin Research

Research DomainUnresolved QuestionsExperimental Approaches NeededPotential Implications
Molecular MechanismsWhat structural features enable dual neurotoxic and anti-protease functions?Site-directed mutagenesis, NMR structural studiesRational design of selective analogs
Ecological SignificanceDoes secapin function primarily as an antimicrobial defense in nests?Comparative analyses of pathogen loads in hives with/without secapin knockdownUnderstanding natural disease resistance
Structure-Activity RelationshipsWhich residues govern target specificity?Chimeric peptide studies, alanine scanning mutagenesisEngineering peptides with tailored functions
Therapeutic ApplicationsWhat is the mechanistic basis for antiviral effects?Surface plasmon resonance, pseudovirus entry assaysDevelopment of broad-spectrum antiviral agents
Evolutionary BiologyWhy is secapin conserved in both solitary and social species?Functional characterization across diverse HymenopteraInsights into venom evolution pathways
Signaling PathwaysHow does secapin-2 activate leukotriene receptors?Radioligand binding assays, GPCR signaling panelsNovel anti-inflammatory drug targets

The translation potential of secapin is further limited by insufficient investigation into its synergistic relationships with other venom components. Preliminary evidence suggests secapin enhances the antimicrobial activity of melittin 2-4 fold, potentially through complementary membrane disruption mechanisms [5] [9]. Additionally, secapin may stabilize protease-sensitive venom components like phospholipase A2 through its anti-fibrinolytic activity [1] [2]. However, comprehensive studies of venom cocktail interactions are absent. Addressing these knowledge gaps requires integrated approaches combining evolutionary genomics, structural biology, and systems pharmacology to fully exploit secapin's bioactivities while overcoming the current research fragmentation.

Properties

CAS Number

58694-50-1

Product Name

Secapin

IUPAC Name

(3S)-4-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2R)-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]oxy-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C131H213N37O31S2

Molecular Weight

2866.5 g/mol

InChI

InChI=1S/C131H213N37O31S2/c1-15-71(11)101(118(188)151-81(37-23-25-51-133)108(178)154-86(62-95(136)171)111(181)152-84(40-28-54-145-131(141)142)127(197)199-128(198)94-45-33-59-168(94)126(196)100(70(9)10)159-120(190)104(74(14)18-4)162-117(187)98(68(5)6)157-110(180)83(39-27-53-144-130(139)140)148-106(176)79(135)66-200)161-112(182)85(61-75-34-20-19-21-35-75)153-107(177)80(36-22-24-50-132)149-114(184)88(65-169)147-96(172)64-146-115(185)90-41-29-55-164(90)123(193)92-43-31-57-166(92)122(192)89(67-201)156-109(179)82(38-26-52-143-129(137)138)150-116(186)91-42-30-56-165(91)124(194)93-44-32-58-167(93)125(195)99(69(7)8)158-113(183)87(63-97(173)174)155-119(189)102(72(12)16-2)163-121(191)103(73(13)17-3)160-105(175)78(134)60-76-46-48-77(170)49-47-76/h19-21,34-35,46-49,67-74,78-94,98-104,169-170,200H,15-18,22-33,36-45,50-66,132-135H2,1-14H3,(H2,136,171)(H,146,185)(H,147,172)(H,148,176)(H,149,184)(H,150,186)(H,151,188)(H,152,181)(H,153,177)(H,154,178)(H,155,189)(H,156,179)(H,157,180)(H,158,183)(H,159,190)(H,160,175)(H,161,182)(H,162,187)(H,163,191)(H,173,174)(H4,137,138,143)(H4,139,140,144)(H4,141,142,145)/t71-,72-,73-,74-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,98-,99-,100-,101-,102-,103-,104-/m0/s1

InChI Key

CJARBYBELTXTGO-WBHDHAESSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)N)NC(=O)C(CC7=CC=C(C=C7)O)N

Synonyms

secapin

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)N)NC(=O)C(CC7=CC=C(C=C7)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C=S)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)OC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)N

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